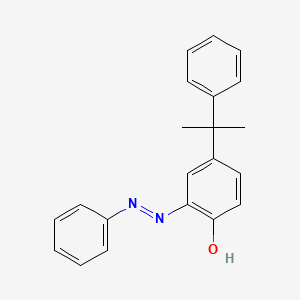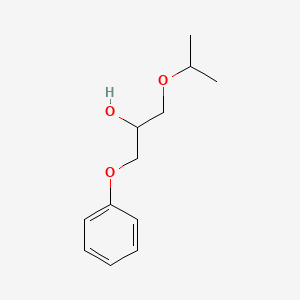
14-Methyldibenzo(b,def)chrysene-7-carboxaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
14-Methyldibenzo[b,def]chrysene-7-carbaldehyde is a complex organic compound with the molecular formula C26H16O and a molecular weight of 344.4 g/mol It is a derivative of dibenzo[b,def]chrysene, featuring a methyl group at the 14th position and an aldehyde group at the 7th position
準備方法
The synthesis of 14-Methyldibenzo[b,def]chrysene-7-carbaldehyde typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the dibenzo[b,def]chrysene core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the methyl group: The methyl group can be introduced via alkylation reactions using methylating agents.
化学反応の分析
14-Methyldibenzo[b,def]chrysene-7-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
科学的研究の応用
14-Methyldibenzo[b,def]chrysene-7-carbaldehyde has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in studying reaction mechanisms.
Biology: The compound’s interactions with biological macromolecules are of interest in understanding its potential biological activity.
Medicine: Research into its potential therapeutic properties, such as anticancer activity, is ongoing.
Industry: It may be used in the development of advanced materials, such as organic semiconductors.
作用機序
The mechanism of action of 14-Methyldibenzo[b,def]chrysene-7-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and DNA, potentially leading to biological effects. The compound’s planar aromatic structure allows it to intercalate into DNA, disrupting normal cellular processes .
類似化合物との比較
14-Methyldibenzo[b,def]chrysene-7-carbaldehyde can be compared with other similar compounds, such as:
Dibenzo[b,def]chrysene: Lacks the methyl and aldehyde groups, making it less reactive in certain chemical reactions.
7-Carbaldehyde-dibenzo[b,def]chrysene: Similar structure but without the methyl group, affecting its physical and chemical properties.
14-Methyldibenzo[b,def]chrysene: Lacks the aldehyde group, which limits its reactivity in formylation and related reactions.
特性
CAS番号 |
63040-57-3 |
|---|---|
分子式 |
C26H16O |
分子量 |
344.4 g/mol |
IUPAC名 |
19-methylhexacyclo[10.10.2.02,7.09,23.013,18.020,24]tetracosa-1(23),2,4,6,8,10,12(24),13,15,17,19,21-dodecaene-8-carbaldehyde |
InChI |
InChI=1S/C26H16O/c1-15-16-6-2-3-7-18(16)21-12-13-23-24(14-27)20-9-5-4-8-19(20)22-11-10-17(15)25(21)26(22)23/h2-14H,1H3 |
InChIキー |
JCLLLOWHGWQBRZ-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C=CC3=C4C2=C(C=CC4=C(C5=CC=CC=C35)C=O)C6=CC=CC=C16 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


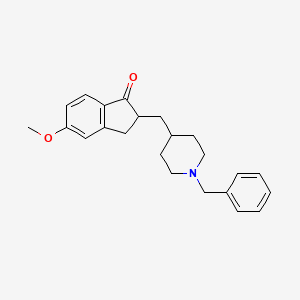

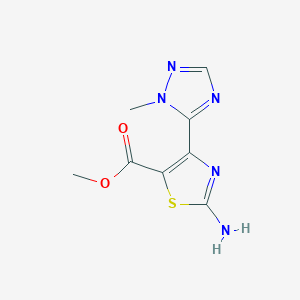
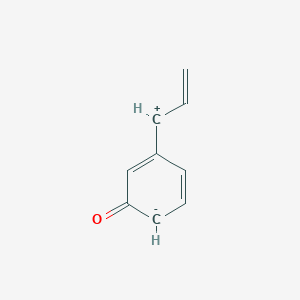
![Phenol, 2-[(ethylimino)methyl]-](/img/structure/B13947282.png)
![Phenol, 2-[(ethylimino)methyl]-](/img/structure/B13947291.png)
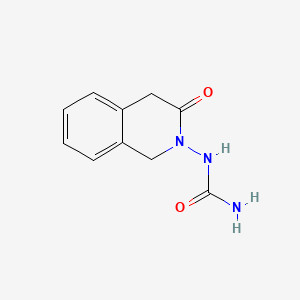


![4-[3-(3,5-Dibromo-2-methoxyphenyl)prop-2-enoylcarbamothioylamino]benzoic acid](/img/structure/B13947316.png)
![(6-Methyl-6-azaspiro[3.4]octan-2-yl)methanamine](/img/structure/B13947320.png)

